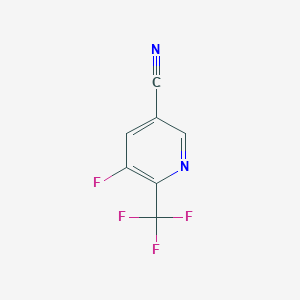

5-Fluoro-6-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

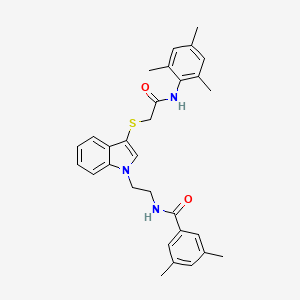

5-Fluoro-6-(trifluoromethyl)nicotinonitrile is an organic compound . It has a molecular formula of C7H2F4N2 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H2F4N2/c8-5-1-4 (2-12)3-13-6 (5)7 (9,10)11/h1,3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a liquid-oil at ambient temperature . The molecular weight of the compound is 190.1 .Wissenschaftliche Forschungsanwendungen

Selective Anion Recognition and Deprotonation

5-Fluoro-6-(trifluoromethyl)nicotinonitrile, via its derivative FP2HN, demonstrates unique anion recognition capabilities. It selectively recognizes fluoride, acetate, and dihydrogen phosphate ions through the formation of hydrogen bonding complexes. This interaction inhibits the excited state intramolecular proton transfer (ESIPT) process of FP2HN, which is critical for its fluorescent chemosensor functionality. Computational calculations support the experimental binding affinity, providing insights into the recognition mechanism of the receptor-anion complexes (Samanta, Dalapati, & Guchhait, 2012).

Continuous Flow Iodination and Aryl Lithium Regioisomers

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a structurally similar compound, has been studied under continuous flow conditions. This process allows the synthesis of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile in significant yields. Spectroscopic methods facilitated the direct observation of aryl lithium regioisomers, providing insights into the reaction mechanism and guiding process optimization for pilot-scale operations (Dunn et al., 2018).

Trifluoromethyl Metal Complex Synthesis

Research in fluorochemistry, especially involving trifluoromethyl groups, is prominent due to the relevance of these compounds in various scientific domains. The synthesis of the first cyclohexadienyl trifluoromethyl metal complex demonstrates the significance and potential of fluoroorganic chemistry. This complex was prepared using a nucleophilic iodo-for-trifluoromethyl substitution, showcasing the innovative approaches in synthesizing and characterizing fluorine-containing substances (Douvris et al., 2022).

Trifluoromethylated Polyindoles in Energy Storage

Trifluoromethylated polyindoles, synthesized via electropolymerization, exhibit enhanced properties compared to their non-fluorinated counterparts, such as improved morphologies, higher thermal stabilities, and significantly better electrochemical behavior. These properties make them promising materials for supercapacitors, demonstrating the potential of fluorinated polymers in energy storage applications (Wang et al., 2020).

High-Density Gas Adsorption in Fluorous Metal-Organic Frameworks

The development of a fluorous metal−organic framework (FMOF-1) highlights the potential of fluoro-lined channels and cavities for high-density gas adsorption. The framework exhibits significant adsorptions for hydrogen, oxygen, and nitrogen at low pressures, indicating its potential in gas storage and separation technologies (Yang, Wang, & Omary, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJJRYVCFVSJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)

![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2593824.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)

![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)